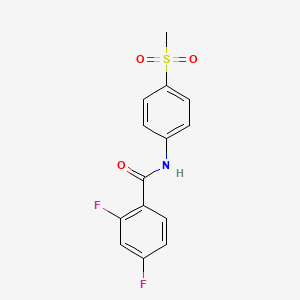

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide is a useful research compound. Its molecular formula is C14H11F2NO3S and its molecular weight is 311.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proton Exchange Membrane for Fuel Cells

Partially fluorinated copolymers synthesized from compounds similar to 2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide have been utilized in the development of proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs) and hydrogen/air fuel cells. The modification of these copolymers with various degrees of fluorination has shown to impact crucial PEM parameters such as water uptake, proton conductivity, and methanol permeabilities. This suggests a tunable property aspect, which is vital for improving fuel cell efficiency and durability (Sankir et al., 2007).

Antipathogenic Activity

Thiourea derivatives, structurally related to this compound, have been synthesized and tested for their antipathogenic activity against bacterial cells. These derivatives demonstrated significant potential in developing novel antimicrobial agents with antibiofilm properties, particularly against strains known for their biofilm growth capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Groundwater Remediation

Heat-activated persulfate oxidation of perfluoroalkyl substances (PFAS), in conditions suitable for in-situ groundwater remediation, demonstrates the applicability of fluorinated compounds in environmental cleanup efforts. The study indicates that while effective for certain PFAS, challenges remain in applying this method universally, especially for substances like PFOS, which show resistance to heat-activated persulfate oxidation (Park et al., 2016).

Arylation of Acrylamides and Methacrylamides

The use of bisdiazonium tetrafluoroborates derived from compounds structurally similar to this compound in the arylation of acrylamides and methacrylamides showcases the chemical versatility of fluorinated compounds in synthesizing complex organic molecules. This process highlights the potential for creating novel materials and pharmaceuticals through advanced synthetic chemistry techniques (Baranovskii et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for their antimicrobial and anti-inflammatory activities , this compound could also be studied in these contexts.

Wirkmechanismus

Target of Action

The primary target of 2,4-difluoro-N-(4-(methylsulfonyl)phenyl)benzamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, this compound can potentially exert anti-inflammatory effects .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Eigenschaften

IUPAC Name |

2,4-difluoro-N-(4-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c1-21(19,20)11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBIPWHRUNXSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)